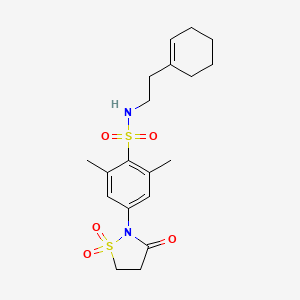
N-(2-cyclohex-1-en-1-ylethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-cyclohex-1-en-1-ylethyl)-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2,6-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H26N2O5S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective COX-2 Inhibition and Cancer Cell Apoptosis
JTE-522, a selective COX-2 inhibitor closely related to sulfonamide derivatives, has been shown to inhibit cell proliferation and induce apoptosis in human endometrial cancer cell lines. This suggests potential applications in cancer treatment by targeting specific pathways involved in tumor growth and survival (Hong-liang Li et al., 2002).
Anticancer and Anti-HCV Agents
Research on celecoxib derivatives, which share a structural motif with the sulfonamide compound , revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These findings highlight the diverse therapeutic applications of sulfonamide derivatives in treating various diseases, including cancer and viral infections (Ş. Küçükgüzel et al., 2013).
DNA Binding, Cleavage, and Anticancer Activity
Sulfonamide derivatives have been studied for their ability to bind DNA, induce DNA cleavage, and exhibit genotoxicity and anticancer activity. These compounds' interaction with DNA suggests potential applications in cancer therapy, possibly through mechanisms involving the disruption of DNA integrity and function in cancer cells (M. González-Álvarez et al., 2013).
Anticancer and Radioprotective Agents
The utility of sulfonamide derivatives in the synthesis of novel quinolines has been explored for their potential anticancer and radioprotective properties. Some compounds exhibited interesting cytotoxic activity against cancer cell lines and showed radioprotective activity against γ-irradiation, indicating their potential in cancer treatment and protection from radiation-induced damage (M. Ghorab et al., 2008).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-14-12-17(21-18(22)9-11-27(21,23)24)13-15(2)19(14)28(25,26)20-10-8-16-6-4-3-5-7-16/h6,12-13,20H,3-5,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECGUWXOYUFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCCC2=CCCCC2)C)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
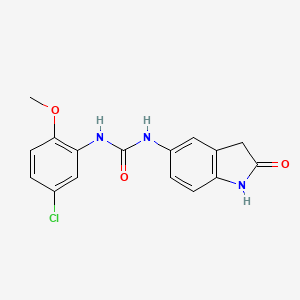
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)
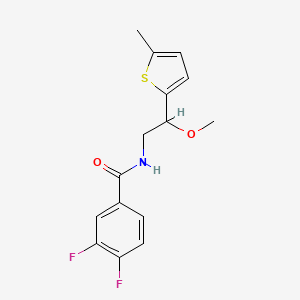
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2972210.png)
![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)
![N-Pyrazolo[1,5-a]pyrimidin-6-ylprop-2-enamide](/img/structure/B2972215.png)
![4-methoxybenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2972217.png)
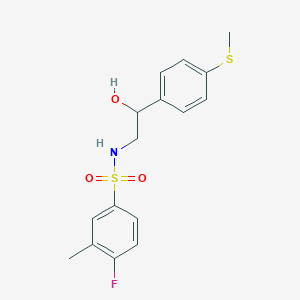
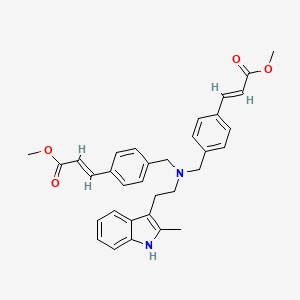
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)
